Cas no 124289-21-0 (3-Bromo-5-methylbenzonitrile)
3-Bromo-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-methylbenzonitrile
- Benzonitrile,3-bromo-5-methyl-
- Bromo-5-methyl-benzonitrile
- 3-Methyl-5-bromobenzonitrile
- AC-26117
- 124289-21-0
- JRGGBJGKQMUYOK-UHFFFAOYSA-N
- CS-W003460
- SY021362
- DTXSID20561724
- FT-0726349
- GS-4390
- MFCD08061970
- Benzonitrile, 3-bromo-5-methyl-
- AKOS006283982
- EN300-112948
- A21030
- CL9117
- 3-Bromo-5-methyl-benzonitrile
- 3-bromo-5-cyanotoluene
- SCHEMBL254589
- J-512037
-
- MDL: MFCD08061970
- Inchi: 1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
- InChI Key: JRGGBJGKQMUYOK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C=C(C)C=1
Computed Properties
- Exact Mass: 194.96800
- Monoisotopic Mass: 194.96836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 57-58.5 ºC
- Boiling Point: 256.1±20.0 ºC (760 Torr),
- Flash Point: 108.7±21.8 ºC,
- Refractive Index: 1.591
- Solubility: Very slightly soluble (0.22 g/l) (25 º C),
- PSA: 23.79000
- LogP: 2.62918
- Vapor Pressure: No data available
3-Bromo-5-methylbenzonitrile Security Information
- Signal Word:Danger
- Hazard Statement: H301 (50%) H302 (50%) H311 (50%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H301 (50%) H302 (50%) H311 (50%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Bromo-5-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Bromo-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B688145-1g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 1g |
$ 55.00 | 2022-06-06 | ||
| TRC | B688145-5 g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 5g |
$ 160.00 | 2022-01-10 | ||
| Fluorochem | 035184-1g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 98% | 1g |
£29.00 | 2022-02-28 | |
| Fluorochem | 035184-5g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 98% | 5g |
£83.00 | 2022-02-28 | |
| Fluorochem | 035184-10g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 98% | 10g |
£157.00 | 2022-02-28 | |
| Fluorochem | 035184-25g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 98% | 25g |
£313.00 | 2022-02-28 | |
| Chemenu | CM159045-5g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 95+% | 5g |
$143 | 2022-06-13 | |
| Chemenu | CM159045-10g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 95+% | 10g |
$230 | 2022-06-13 | |
| Chemenu | CM159045-25g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | 95+% | 25g |
$458 | 2022-06-13 | |
| eNovation Chemicals LLC | D692676-10g |
3-Bromo-5-methylbenzonitrile |
124289-21-0 | >95% | 10g |
$150 | 2024-07-20 |
3-Bromo-5-methylbenzonitrile Suppliers
3-Bromo-5-methylbenzonitrile Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Bromo-5-methylbenzonitrile
Professional Introduction to 3-Bromo-5-methylbenzonitrile (CAS No. 124289-21-0)
3-Bromo-5-methylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 124289-21-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic nitrile derivative features a bromine substituent at the 3-position and a methyl group at the 5-position of the benzene ring, making it a versatile intermediate in synthetic chemistry. The unique structural attributes of 3-Bromo-5-methylbenzonitrile contribute to its utility in various chemical transformations, particularly in the development of novel pharmaceuticals and agrochemicals.
The compound's molecular structure, characterized by a benzonitrile core, facilitates its participation in nucleophilic substitution reactions, cross-coupling reactions, and other functional group interconversions. These reactions are pivotal in constructing complex molecular frameworks, which are often required in drug discovery processes. The presence of both bromine and methyl groups enhances its reactivity, allowing for selective modifications that can be tailored to specific synthetic needs.
In recent years, 3-Bromo-5-methylbenzonitrile has garnered attention in the field of medicinal chemistry due to its potential as a precursor for biologically active molecules. Researchers have leveraged its reactivity to synthesize derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its role in generating substituted benzonitriles that exhibit antimicrobial and anti-inflammatory effects. These findings underscore the compound's significance in developing next-generation therapeutic agents.
The bromine atom in 3-Bromo-5-methylbenzonitrile serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of diverse substituents at various positions on the benzene ring, expanding the chemical space available for drug design. Moreover, the methyl group at the 5-position can be further modified through oxidation or reduction reactions, providing additional avenues for structural diversification.
Advances in computational chemistry have also highlighted the importance of 3-Bromo-5-methylbenzonitrile as a building block in virtual screening campaigns. Molecular modeling studies suggest that derivatives of this compound may interact with specific biological targets, offering insights into their potential therapeutic applications. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates for further experimental validation.
The synthesis of 3-Bromo-5-methylbenzonitrile itself is well-documented in the literature, with multiple pathways reported depending on the desired scale and purity requirements. Common methods involve bromination and methylation of appropriately substituted benzenes or nitriles. These synthetic strategies highlight the compound's accessibility and utility as an intermediate in larger synthetic schemes. The efficiency and scalability of these methods are crucial for industrial applications where cost-effectiveness and reproducibility are paramount.
The role of 3-Bromo-5-methylbenzonitrile extends beyond pharmaceuticals into materials science. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. For example, researchers have explored its use in creating conductive polymers and organic semiconductors, where precise control over molecular architecture is essential. These applications demonstrate the broad utility of this compound across multiple scientific disciplines.
In conclusion, 3-Bromo-5-methylbenzonitrile (CAS No. 124289-21-0) is a multifaceted compound with significant implications in synthetic chemistry and drug development. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to construct complex molecular entities. As advancements continue to emerge in medicinal chemistry and materials science, the importance of this compound is expected to grow further, solidifying its place as a cornerstone of modern chemical research.
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